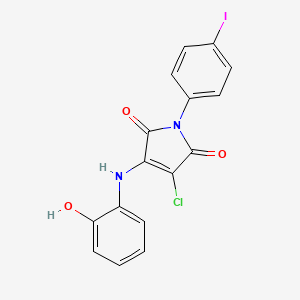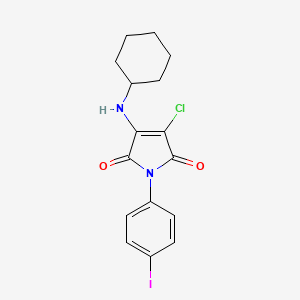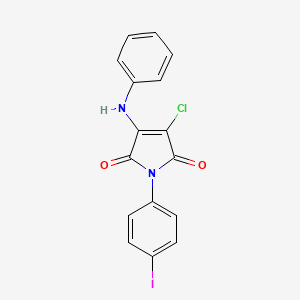![molecular formula C21H17N3OS2 B3474618 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B3474618.png)
2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
概要
説明
2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl group, as well as an acetamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with suitable reagents like formamide or formic acid under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is reacted with the thieno[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.
Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to modulation of signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
Similar Compounds
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 4-(6-Methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- 2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the sulfanyl group and the acetamide moiety differentiates it from other similar compounds and may contribute to its unique mechanism of action and applications in scientific research.
特性
IUPAC Name |
2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-14-18(15-8-4-2-5-9-15)19-20(22-13-23-21(19)27-14)26-12-17(25)24-16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYXSKGGOVKHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-[(3,5-dimethylphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474537.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474540.png)
![4-(4-ethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B3474554.png)




![3-chloro-4-[(3,4-dimethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474579.png)
![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474593.png)
![6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B3474624.png)
![2-[(3-allyl-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3474631.png)
![2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3474636.png)
![Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate](/img/structure/B3474637.png)
![ethyl 13-methyl-8-(4-methylphenyl)-11-oxo-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate](/img/structure/B3474644.png)
